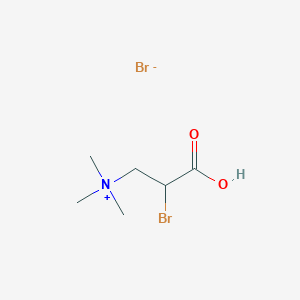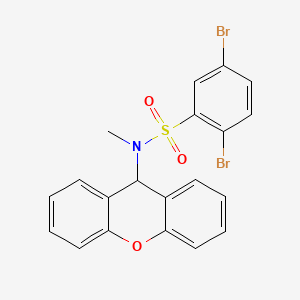![molecular formula C21H15NO3 B14728275 [(2-Oxo-1,2-diphenylethylidene)amino] benzoate CAS No. 6624-55-1](/img/structure/B14728275.png)
[(2-Oxo-1,2-diphenylethylidene)amino] benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2-Oxo-1,2-diphenylethylidene)amino] benzoate is a Schiff base compound derived from the condensation of benzil and 3-aminosalicylic acid . Schiff bases are known for their wide range of applications in various fields due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Oxo-1,2-diphenylethylidene)amino] benzoate involves the reaction of benzil with 3-aminosalicylic acid. The reaction typically occurs in an ethanolic solution under reflux conditions . The product is then purified through recrystallization.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
[(2-Oxo-1,2-diphenylethylidene)amino] benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
[(2-Oxo-1,2-diphenylethylidene)amino] benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of [(2-Oxo-1,2-diphenylethylidene)amino] benzoate involves its ability to form complexes with metal ions. This property is crucial for its function in sensors and its biological activities. The compound interacts with molecular targets through coordination bonds, affecting various biochemical pathways .
Comparison with Similar Compounds
[(2-Oxo-1,2-diphenylethylidene)amino] benzoate can be compared with other Schiff bases, such as:
[(2-Oxoindolin-3-ylidene)amino] benzoate: Similar structure but different biological activities.
[(2-Oxo-1,2-diphenylethylidene)hydrazinyl]-4-oxobut-2-enoic-acid amides: Known for their analgesic and antibacterial properties.
The uniqueness of this compound lies in its specific applications in sensor technology and its selective interaction with calcium ions .
Properties
CAS No. |
6624-55-1 |
|---|---|
Molecular Formula |
C21H15NO3 |
Molecular Weight |
329.3 g/mol |
IUPAC Name |
[(2-oxo-1,2-diphenylethylidene)amino] benzoate |
InChI |
InChI=1S/C21H15NO3/c23-20(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)22-25-21(24)18-14-8-3-9-15-18/h1-15H |
InChI Key |
QPEVDCROSJPIIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NOC(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Benzyl-2-cyclohexyl-6-[(dimethylamino)methyl]phenol](/img/structure/B14728205.png)





![2-propan-2-yl-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene](/img/structure/B14728258.png)
![Propanedinitrile, [(dimethylamino)phenylmethylene]-](/img/structure/B14728265.png)




![5-[[(5R,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]oxy]-5-oxopentanoic acid;propan-2-amine](/img/structure/B14728296.png)
